molecular formula C5H7NO4 B1331167 Methyl 2-oxooxazolidine-4-carboxylate CAS No. 96751-61-0

Methyl 2-oxooxazolidine-4-carboxylate

Cat. No.: B1331167
CAS No.: 96751-61-0
M. Wt: 145.11 g/mol
InChI Key: PZIWTVKXOORXAZ-UHFFFAOYSA-N
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Description

Methyl 2-oxooxazolidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C5H7NO4. It is characterized by a five-membered oxazolidine ring, which contains both nitrogen and oxygen atoms. This compound is often used as a building block in organic synthesis due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-oxooxazolidine-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of an amino acid derivative with an appropriate carbonyl compound under acidic or basic conditions. For example, the reaction of glycine methyl ester with ethyl glyoxylate in the presence of a base such as sodium hydroxide can yield this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxooxazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert it into oxazolidine derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce various substituted oxazolidines.

Scientific Research Applications

Methyl 2-oxooxazolidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.

    Medicine: Research into its derivatives has led to the development of potential therapeutic agents for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-oxooxazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

  • Methyl 2-oxo-1,3-oxazolidine-4-carboxylate
  • ®-Methyl 2-oxooxazolidine-4-carboxylate
  • (S)-Methyl 2-oxooxazolidine-4-carboxylate

Comparison: Methyl 2-oxooxazolidine-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct reactivity and stability

Properties

IUPAC Name

methyl 2-oxo-1,3-oxazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIWTVKXOORXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The preparation of 1-1 was carried out according to the literature procedure (see: Sibi, M. P. et al, J. Chem. Soc. Perkin Trans. 1 1994, 1675). Thus, 39.5 grams of serine methyl ester hydrochloride was reacted with phosgene (20% solution in toluene, 175 mL) to give 42 grams of desired product. 1H NMR (400 MHz, acetone-d6): δ 7.1 (br s, 1H, NH), 4.64–4.56 (m, 2H), 4.44 (dd, 1H), 3.77 (s, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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